molecular formula C4H9ClF3N B2763757 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride CAS No. 2794-71-0

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride

Cat. No.: B2763757
CAS No.: 2794-71-0
M. Wt: 163.57
InChI Key: QMROEFSSWWRDLS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a fluorinated amine derivative characterized by a branched carbon chain with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) substituent. Its molecular formula is C₄H₈F₃N·HCl, with the following structural identifiers:

  • SMILES: CC(CN)C(F)(F)F
  • InChIKey: RGXWOVRGNDFFDI-UHFFFAOYSA-N
  • CAS Registry Number: CID 10351708 .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research. The hydrochloride salt improves solubility and crystallinity, facilitating purification and formulation .

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMROEFSSWWRDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2794-71-0
Record name 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride typically involves the reaction of 3,3,3-Trifluoro-2-methylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

C4H9F3N+HClC4H9ClF3N\text{C4H9F3N} + \text{HCl} \rightarrow \text{C4H9ClF3N} C4H9F3N+HCl→C4H9ClF3N

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties : Preliminary studies suggest that 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride may exhibit neuroprotective effects. Its structural features indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, which could be beneficial for treating neurological disorders.

Anesthetic Activity : Analogues of this compound have shown promise as oral general anesthetics with potent anticonvulsant activity. For instance, a related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects . This suggests its potential for use in anesthetic formulations.

Case Study : A study evaluated several analogues for their efficacy in reducing MAC levels. The results indicated that certain compounds exhibited significant reductions in MAC while maintaining stable cardiovascular parameters, highlighting their therapeutic potential in clinical settings .

Agricultural Chemistry

Pesticidal Applications : The trifluoromethyl group enhances the biological activity of compounds in agricultural applications. Research indicates that derivatives of this compound can act as effective pesticides due to their enhanced interaction with biological targets in pests.

Data Table: Efficacy of Trifluoromethyl Compounds in Agriculture

CompoundTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BBeetles78
Compound CFungi90

Synthetic Organic Chemistry

Synthetic Intermediates : This compound serves as an essential intermediate in synthesizing other complex fluorinated compounds used across various chemical applications. Its ability to undergo diverse reactions makes it a valuable building block in organic synthesis.

Reactivity Studies : The compound's reactivity can be characterized by its participation in nucleophilic substitutions and coupling reactions, which are crucial for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Fluorination and Branching

  • Trifluoromethyl Group: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 3,3-difluoropropan-1-amine hydrochloride .

Aromatic and Heterocyclic Derivatives

Compounds like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride incorporate aromatic rings, enhancing π-π stacking interactions but reducing solubility in polar solvents . Thiophene-containing analogs (e.g., 3,3,3-trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride) exhibit distinct electronic properties due to sulfur’s polarizability .

Physicochemical and Functional Implications

  • Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., 2,2-dimethyl groups) may counteract this effect .
  • Stability : Trifluoromethyl groups resist metabolic degradation, making such compounds valuable in drug design .
  • Synthetic Complexity : Introducing multiple substituents (e.g., chlorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride) requires multi-step synthesis, impacting scalability .

Biological Activity

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₅H₁₁ClF₃N
  • Molecular Weight : Approximately 177.60 g/mol
  • Solubility : Highly soluble in polar solvents due to its hydrochloride form.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties. Its mechanism may involve:

  • Inhibition or activation of enzymes : Depending on the specific molecular interactions.
  • Binding affinity to neurotransmitter receptors : This could influence cellular signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Early studies suggest potential neuroprotective properties, although further research is required to establish this conclusively.
  • Interaction with Receptors : It may interact with neurotransmitter receptors, influencing their activity and affecting physiological responses.
  • Enzyme Modulation : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-Methoxy-2-methylpropan-1-amineC₅H₁₃NOLacks trifluoromethyl group; more hydrophobic
(2S)-3,3,3-Trifluoro-2-methylpropan-1-amineC₅H₁₀F₃NSimilar structure without methoxy group
4-FluoroanilineC₆H₆FNH₂Contains amino group; lacks trifluoromethyl functionality
4-(Trifluoromethyl)phenolC₇H₅F₃OContains hydroxyl group; used in pharmaceuticals

The presence of both trifluoromethyl and methoxy groups in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound's effect on neutrophil elastase and proteinase activity.
    • Results indicated that analogs derived from this compound exhibited significant inhibitory effects on these enzymes, suggesting potential therapeutic applications in inflammatory diseases.
  • Binding Affinity Studies :
    • Binding affinity tests revealed that the compound interacts variably with glycine receptors and other neurotransmitter systems.
    • These interactions are crucial for understanding its pharmacological profile and therapeutic potential .

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group participates in alkylation reactions, forming secondary or tertiary amines. The trifluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsNotes
N-Alkylation Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CR-NH-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)Yields depend on steric hindrance from the CF<sub>3</sub> group .
Quaternary Ammonium Salt Formation Excess alkyl halide, reflux[R<sub>3</sub>N<sup>+</sup>-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)]Cl<sup>−</sup>Requires prolonged reaction times due to steric effects .

Acylation and Carbamate Formation

The amine reacts with acylating agents, though the CF<sub>3</sub> group may reduce nucleophilicity compared to non-fluorinated analogs.

Reaction TypeReagents/ConditionsProductsNotes
Acetylation Acetyl chloride, pyridine, 0°CCH<sub>3</sub>CO-NH-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)Lower yields (∼60%) compared to non-fluorinated analogs .
Carbamate Synthesis Chloroformates (e.g., ClCO<sub>2</sub>Et), THFEtO<sub>2</sub>C-NH-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)Stabilized by hydrogen bonding with the CF<sub>3</sub> group .

Schiff Base Formation

The amine condenses with carbonyl compounds, forming imines. The electron-withdrawing CF<sub>3</sub> group increases imine stability.

Reaction TypeReagents/ConditionsProductsNotes
Aldehyde Condensation Benzaldehyde, EtOH, ΔPhCH=N-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)Reaction proceeds at 70°C with 75% yield .
Ketone Condensation Acetone, TiCl<sub>4</sub>, rt(CH<sub>3</sub>)<sub>2</sub>C=N-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)Requires Lewis acid catalysts .

Salt Metathesis and Ion Exchange

The hydrochloride salt undergoes ion exchange in basic media or with other anions.

Reaction TypeReagents/ConditionsProductsNotes
Freebase Generation NaOH (aq), extraction3,3,3-Trifluoro-2-methylpropan-1-amineLiberation of the free amine occurs at pH > 10 .
Anion Exchange KPF<sub>6</sub>, H<sub>2</sub>O[NH<sub>2</sub>-CH<sub>2</sub>-C(CF<sub>3</sub>)(CH<sub>3</sub>)]PF<sub>6</sup>Precipitates due to low solubility .

Comparative Reactivity with Structural Analogs

The CF<sub>3</sub> group significantly alters reactivity compared to non-fluorinated amines:

CompoundReaction with CH<sub>3</sub>I (Yield)Reaction with AcCl (Yield)
3,3,3-Trifluoro-2-methylpropan-1-amine65%60%
2-Methylpropan-1-amine92%88%
3,3,3-Trichloro-2-methylpropan-1-amine58%55%

Key Observations :

  • Reduced nucleophilicity due to CF<sub>3</sub> electron withdrawal lowers yields in alkylation/acylation .

  • Steric bulk from CF<sub>3</sub> and CH<sub>3</sub> groups slows reaction kinetics .

Thermal and Oxidative Stability

  • Thermal Decomposition : Degrades above 200°C, releasing HF and forming imine byproducts .

  • Oxidation : Resistant to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) but forms nitro derivatives with strong oxidants (e.g., KMnO<sub>4</sub>) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves reacting the free base (3,3,3-Trifluoro-2-methylpropan-1-amine) with hydrochloric acid under controlled conditions. Key steps include:

  • Temperature control : Maintain 0–5°C during HCl addition to prevent side reactions.
  • Solvent selection : Use anhydrous diethyl ether or THF to avoid hydrolysis.
  • Purification : Recrystallization from ethanol or acetone yields >95% purity. Chromatography (e.g., silica gel) resolves impurities in complex mixtures .
    • Data Table :
Synthesis ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C85–9095
SolventTHF8090
PurificationRecrystallization7598

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group and amine proton environment. For example, 19F^{19}\text{F} NMR shows a singlet at δ -72 ppm (CF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 177.04 for [M+H]+^+) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity; retention time ~8.2 min .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodology :

  • Lipophilicity : The CF3_3 group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, as shown in microsomal assays (t1/2_{1/2} > 120 min vs. 30 min for non-fluorinated analogs) .
  • Electron-Withdrawing Effects : The CF3_3 group stabilizes intermediates in nucleophilic substitutions, enabling regioselective reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodology :

  • Side Reaction : Formation of N-alkylated byproducts due to excess HCl.
  • Mitigation Strategies :
  • Use stoichiometric HCl (1:1 molar ratio) and monitor pH (<2).
  • Employ continuous flow reactors for precise temperature control, reducing byproduct formation by 30% .
  • Case Study : A 2024 study achieved 92% yield by using microfluidic reactors (residence time: 2 min, 25°C) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

  • Methodology :

  • Source Analysis : Compare synthetic routes (e.g., free base vs. salt form). For example, hydrochloride salts show 20% higher receptor binding affinity than free bases .
  • Assay Standardization : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd_d) under consistent buffer conditions (pH 7.4, 25°C).
  • Meta-Analysis : A 2023 review attributed discrepancies to variations in cell-line models (e.g., HEK293 vs. CHO cells) .

Q. What in silico methods are suitable for predicting interactions between this compound and biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs). The trifluoromethyl group forms hydrophobic contacts with Leu3.32^{3.32} in the receptor’s binding pocket .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. RMSD < 2 Å indicates stable ligand-receptor complexes .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA) and H-bond donors. A 2024 model achieved R2^2 = 0.89 for predicting IC50_{50} values .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility (10 mg/mL vs. 25 mg/mL in water).
    • Resolution :
  • Variable : Crystalline vs. amorphous forms. Amorphous batches show 2.5x higher solubility.
  • Method : Use X-ray powder diffraction (XRPD) to confirm polymorph identity .

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